Alanine, N-acetyl-3-((2-iodoethyl)thio)-, methyl ester, L-
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Overview
Description
Alanine, N-acetyl-3-((2-iodoethyl)thio)-, methyl ester, L- is a compound with the molecular formula C8H14INO3S and a molecular weight of 331.19 g/mol . This compound is known for its unique structure, which includes an iodine atom, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Alanine, N-acetyl-3-((2-iodoethyl)thio)-, methyl ester, L- typically involves multiple stepsThe final step involves esterification to form the methyl ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Alanine, N-acetyl-3-((2-iodoethyl)thio)-, methyl ester, L- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biochemical pathways involving sulfur and iodine atoms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Alanine, N-acetyl-3-((2-iodoethyl)thio)-, methyl ester, L- exerts its effects involves interactions with molecular targets that contain sulfur and iodine atoms. These interactions can influence various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar compounds include other N-acetyl amino acid derivatives with different substituents. For example:
- Alanine, N-acetyl-3-((2-chloroethyl)thio)-, methyl ester
- Alanine, N-acetyl-3-((2-bromoethyl)thio)-, methyl ester
Compared to these compounds, Alanine, N-acetyl-3-((2-iodoethyl)thio)-, methyl ester, L- is unique due to the presence of the iodine atom, which can impart different reactivity and biological properties .
Properties
CAS No. |
78774-20-6 |
---|---|
Molecular Formula |
C8H14INO3S |
Molecular Weight |
331.17 g/mol |
IUPAC Name |
methyl 2-acetamido-3-(2-iodoethylsulfanyl)propanoate |
InChI |
InChI=1S/C8H14INO3S/c1-6(11)10-7(8(12)13-2)5-14-4-3-9/h7H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
NYPOMDMZXJIAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSCCI)C(=O)OC |
Origin of Product |
United States |
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